molecular formula C8H11ClN2O B2703826 2-{[(2-Chloropyridin-3-yl)methyl]amino}ethanol CAS No. 1513795-19-1

2-{[(2-Chloropyridin-3-yl)methyl]amino}ethanol

Cat. No. B2703826
CAS RN: 1513795-19-1
M. Wt: 186.64
InChI Key: NJXJFNLZGBNACW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{[(2-Chloropyridin-3-yl)methyl]amino}ethanol” is a chemical compound with diverse applications in scientific research. Its unique structure and properties make it valuable for studying reactions, synthesizing new compounds, and exploring potential therapeutic uses. It has a molecular weight of 186.64 .


Synthesis Analysis

The synthesis of similar compounds involves the use of 3-amino-2-chloropyridine as a starting material . For instance, a mixture of 3-amino-2-chloropyridine, malononitrile, triethylorthoformate, and methanol containing acetic acid was refluxed for 8 hours . The reaction mixture was then filtered, and the filtered solid was crystallized from ethanol .


Molecular Structure Analysis

The InChI code for “2-{[(2-Chloropyridin-3-yl)methyl]amino}ethanol” is 1S/C8H11ClN2O/c9-8-7 (2-1-3-11-8)6-10-4-5-12/h1-3,10,12H,4-6H2 . This indicates the presence of 8 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom in the molecule .


Physical And Chemical Properties Analysis

“2-{[(2-Chloropyridin-3-yl)methyl]amino}ethanol” is an oil at normal temperatures . The storage temperature is 4 degrees Celsius .

properties

IUPAC Name

2-[(2-chloropyridin-3-yl)methylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c9-8-7(2-1-3-11-8)6-10-4-5-12/h1-3,10,12H,4-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXJFNLZGBNACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)CNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2-Chloropyridin-3-yl)methyl]amino}ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.